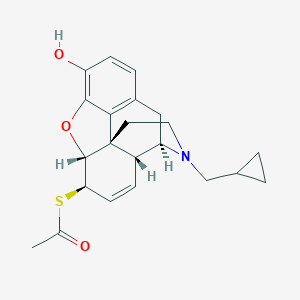

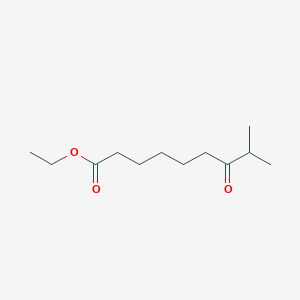

Ethyl-8-methyl-7-oxononanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of various ethyl ester compounds has been explored in the provided studies. In the first paper, the synthesis of cis-2-ethyl-8-formyl-3,4,7,8-dihydro-2H-oxocin-3-one and its derivatives is described, which are key intermediates for the synthesis of laurencin. These compounds were derived from methyl 2-ethyl-2,5-dihydro-2-furoates, and their structures were confirmed through chemical and spectral evidence . Another study reports the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate through a Knoevenagel condensation reaction, which involves 4-methylbenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid as catalysts . Additionally, the synthesis of C22H22BrNO5 was achieved by an intramolecular cycloaddition reaction, demonstrating the versatility of ethyl ester compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For instance, the compound in the second paper was identified using FT-IR, 1H and 13C NMR, UV-Vis, and single-crystal X-ray diffraction . The third paper also utilized X-ray diffraction to determine that the synthesized compound crystallizes in the triclinic p-1 space group, with two molecules in an asymmetric unit . The fourth paper describes the conformation of the pyrrolidine and 3,4-dihydro-2H-pyran rings, as well as the dihedral angle between the two benzene rings in the synthesized compound .

Chemical Reactions Analysis

The studies demonstrate the use of various chemical reactions in the synthesis of ethyl ester derivatives. The Knoevenagel condensation reaction is highlighted in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which is a method for forming carbon-carbon double bonds . The intramolecular cycloaddition reaction used to synthesize C22H22BrNO5 is another example of the chemical transformations possible with these compounds .

Physical and Chemical Properties Analysis

While the provided papers do not extensively detail the physical and chemical properties of ethyl-8-methyl-7-oxononanoate specifically, they do provide insights into the properties of similar ethyl ester compounds. For example, the crystal structure and molecular conformations can influence the physical properties such as melting points and solubility . The spectral data obtained from various analyses can be used to infer certain chemical properties, such as reactivity and stability .

Case Studies

The papers do not explicitly mention case studies; however, the potential applications of the synthesized compounds can be inferred. For instance, the molecular docking studies in the second paper suggest that ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate could be a good inhibitor for cancer treatment, indicating its biomedical relevance . The antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate also points to its potential use in medical applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Analog Compounds

Ethyl-8-methyl-7-oxononanoate has been used in the synthesis of various analog compounds. For instance, it has been involved in reactions like nucleophilic substitution, saponification, acidification, arylation, and decarboxylation to obtain 8-oxononanoic acid and 7-methyl-8-oxononanoic acid, which are key intermediates in synthesizing hexanoic acid derivatives (Sun Yan, 2010).

Synthetic Methodology for Hexadecanedione

Another application involves the synthesis of 2,15-hexadecanedione, where the terminal double bond of nonadienoate (related to ethyl-8-methyl-7-oxononanoate) is oxidized and further processed through Kolbe electrolysis (J. Tsuji et al., 1978).

Pharmacological Research

- Pharmacokinetics in Novel Drug Compounds: Ethyl-8-methyl-7-oxononanoate has been instrumental in pharmacokinetic studies of new drug compounds. For example, it's been used in the development of novel PKnB protein kinase inhibitors, demonstrating its significance in understanding the pharmacokinetics of new therapeutic agents (Q. Zhai et al., 2015).

Mechanistic Studies in Biochemistry

- Understanding Enzyme Mechanisms: This compound has also contributed to understanding enzyme mechanisms, such as in the study of 8-amino-7-oxononanoate synthase. These studies reveal insights into the enzyme's reaction mechanism, which is crucial for broader biochemical and pharmacological research (O. Kerbarh et al., 2006).

Material Science

- Polymer Studies: In the field of materials science, derivatives of ethyl-8-methyl-7-oxononanoate are explored for potential applications in areas like optical storage in polymers. These studies are pivotal in developing new materials with unique optical properties (X. Meng et al., 1996).

Propiedades

IUPAC Name |

ethyl 8-methyl-7-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYTVHVDUOISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560027 | |

| Record name | Ethyl 8-methyl-7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-8-methyl-7-oxononanoate | |

CAS RN |

126245-80-5 | |

| Record name | Ethyl 8-methyl-7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

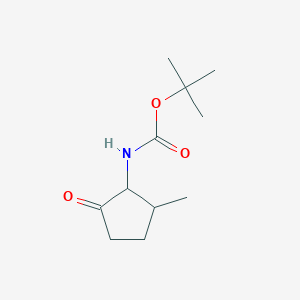

![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)